
1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione
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Overview
Description
1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxyethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione typically involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The thione functionality can be introduced by subsequent reaction with sulfur or a sulfur-containing reagent under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile or electrophile in various reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyethyl and thione groups.
1-(2-Hydroxyethyl)pyridine: Lacks the methyl groups.
2,6-Dimethyl-4-pyridone: Contains a carbonyl group instead of a thione.
Uniqueness: 1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is unique due to the combination of its hydroxyethyl, methyl, and thione functionalities, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Biological Activity
1-(2-Hydroxyethyl)-2,6-dimethylpyridine-4(1H)-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Molecular Structure and Formula
- Molecular Formula: C9H13NOS
- Molecular Weight: 183.27 g/mol
- IUPAC Name: 1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione
- Canonical SMILES: CC1=CC(=S)C=C(N1CCO)C
The biological activity of this compound can be attributed to its unique structural features. The hydroxyethyl group enhances hydrogen bonding capabilities, while the thione group can act as a nucleophile or electrophile in biochemical reactions. These interactions may modulate various biological pathways, contributing to its observed effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. A notable study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring have been explored to enhance efficacy and reduce toxicity.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Hydroxyethyl group | Enhances solubility and activity |
Methyl groups | Stabilizes the pyridine structure |
Thione vs. Sulfide | Thione exhibits greater reactivity |
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-2,6-dimethylpyridine-4-thione |
InChI |
InChI=1S/C9H13NOS/c1-7-5-9(12)6-8(2)10(7)3-4-11/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
NSHZQGGNPXEZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C=C(N1CCO)C |
Origin of Product |
United States |
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